3-Methoxyoxetane

Description

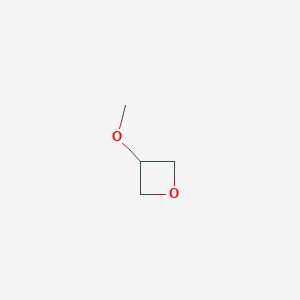

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyoxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-5-4-2-6-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPLWTYNTSHPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622785 | |

| Record name | 3-Methoxyoxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872-45-3 | |

| Record name | 3-Methoxyoxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxyoxetane and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The most prevalent strategy for constructing the oxetane ring is through intramolecular C–O bond formation, typically from an acyclic precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. acs.orgthieme-connect.de

The Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide, is a foundational method for ether formation. masterorganicchemistry.combyjus.com Its intramolecular variant is a cornerstone for the synthesis of cyclic ethers, including oxetanes. acs.orgthieme-connect.de This approach involves a base-mediated nucleophilic substitution where an alcohol on a three-carbon chain attacks an electrophilic carbon bearing a leaving group (such as a halide or sulfonate) at the 3-position. acs.orgmasterorganicchemistry.com

The success of this cyclization is highly dependent on the substrate, as undesirable side reactions like Grob fragmentation can occur. acs.org For the synthesis of 3-substituted oxetanes, a common route starts from a 1,3-diol. One hydroxyl group is converted into a good leaving group, often a tosylate or mesylate, while the other is deprotonated by a base to form the nucleophilic alkoxide that initiates the ring-closing reaction. thieme-connect.de For instance, 3,3-disubstituted oxetanes have been prepared from 1,3-diol intermediates via monotosylation followed by treatment with butyllithium (B86547) to effect cyclization. thieme-connect.de

| Starting Material Type | Reagents & Conditions | Leaving Group | Yield (%) | Ref. |

| 1,3-Diol Derivative | 1. TsCl, Py; 2. NaH, THF | Tosylate | - | acs.org |

| Substituted 1,3-Diol | 1. TsCl; 2. BuLi | Tosylate | - | thieme-connect.de |

| 3,3-Disubstituted Diol | 1. TsCl; 2. Base; 3. TBAF | Tosylate | 59-87 | acs.org |

This table presents generalized conditions and typical yields for Williamson ether synthesis leading to substituted oxetanes.

A direct application of the intramolecular Williamson ether synthesis involves the cyclization of 1,3-haloalcohols. thieme-connect.de In this method, a molecule already possessing a hydroxyl group and a halogen atom on a three-carbon backbone is treated with a base. The base deprotonates the alcohol to form an alkoxide, which then displaces the halide via an intramolecular SN2 reaction to form the oxetane ring. acs.orgbyjus.com

This strategy is frequently employed in multi-step syntheses where the 1,3-haloalcohol is generated from a more readily available precursor like a 1,3-diol. acs.orgresearchgate.net For example, a stereocontrolled synthesis of 2,4-disubstituted oxetanes was achieved by converting 1,3-diols into 1,3-bromoalcohols, which were then cyclized using sodium hydride in tetrahydrofuran (B95107) (THF). acs.org This cyclization proceeds with a complete inversion of stereochemistry at the carbon bearing the leaving group. acs.org An enantioselective synthesis of 2-aryl-substituted oxetanes utilized this principle, where a β-halo ketone was first reduced asymmetrically to a chiral haloalcohol, followed by cyclization with potassium hydroxide (B78521). acs.org

More recently, biocatalytic approaches using engineered halohydrin dehalogenases (HHDHs) have been developed for the stereoselective cyclization of γ-haloalcohols, providing access to chiral oxetanes with high enantioselectivity. nih.gov

| Precursor | Base | Solvent | Key Feature | Ref. |

| 1,3-Bromoalcohol | Sodium Hydride (NaH) | THF | Stereospecific inversion | acs.org |

| Chiral 1,3-Haloalcohol | Potassium Hydroxide (KOH) | - | Enantioselective | acs.org |

| γ-Haloalcohol | Engineered HheC Enzyme | Aqueous Buffer | Biocatalytic, high ee (>99%) | nih.gov |

This table summarizes conditions for the cyclization of 1,3-haloalcohols.

The Paterno-Buchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (aldehyde or ketone) and an alkene, yielding an oxetane. beilstein-journals.orgorganic-chemistry.org This reaction is a powerful tool for constructing the four-membered ring in a single step and is particularly useful for synthesizing oxetanes with substitution patterns that are difficult to access via cyclization routes. acs.org The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a diradical intermediate. Subsequent intersystem crossing and ring closure afford the final oxetane product. beilstein-journals.orgorganic-chemistry.org

The regioselectivity of the Paterno-Buchi reaction is a key consideration. For the synthesis of 3-alkoxyoxetanes, the cycloaddition of an aldehyde or ketone with a vinyl ether is a relevant strategy. mdpi.com High diastereoselectivity has been observed in the reaction of aryl aldehydes with silyl (B83357) enol ethers, favoring a cis configuration between the aryl group and the silyloxy group. acs.org This suggests that a similar reaction with an alkyl vinyl ether, a precursor to a methoxy (B1213986) group after hydrolysis and alkylation, could be a viable route to 3-methoxyoxetane derivatives.

| Carbonyl Component | Alkene Component | Key Outcome | Ref. |

| Aryl Aldehyde | Silyl Enol Ether | High diastereoselectivity (cis favored) | acs.org |

| Benzophenone | Ethyl Vinyl Ether | Formation of a 3-alkoxyoxetane derivative | mdpi.com |

| Cyclic Ketone | Maleic Acid Derivative | Synthesis of functionalized spirocyclic oxetanes | rsc.org |

This table shows examples of Paterno-Buchi reactions for forming substituted oxetanes.

The development of stereoselective methods for oxetane synthesis is crucial for their application in medicinal chemistry. Several strategies have been established to produce enantioenriched oxetanes, including this compound derivatives.

One approach involves the asymmetric reduction of a β-halo ketone using a chiral reducing agent, followed by a standard Williamson cyclization. Soai and co-workers reported the synthesis of 2-aryl-substituted oxetanes with enantiomeric excesses of 79–89% using a catalyst generated from lithium borohydride (B1222165) and a chiral ligand. acs.org

Another powerful method utilizes chiral starting materials derived from the "chiral pool." For example, this compound δ-amino acids with specific stereoconfigurations (D-lyxo, D-ribo, and D-arabino) have been synthesized starting from 1,2-O-isopropylidene-D-xylose. researchgate.netresearchgate.net The key oxetane-forming step in this sequence was a ring contraction of an intermediate lactone via triflation and subsequent base treatment. researchgate.netresearchgate.net

Biocatalysis offers a highly effective route to chiral oxetanes. Engineered halohydrin dehalogenases (HHDHs) have been shown to catalyze the kinetic resolution of chiral oxetanes and the cyclization of γ-haloalcohols with excellent stereoselectivity (up to >99% ee). nih.gov This enzymatic approach provides efficient access to both (R)- and (S)-enantiomers of chiral oxetanes and related 1,3-diols. nih.gov Furthermore, gold-catalyzed reactions of enantiomerically enriched propargylic alcohols have been used to synthesize chiral oxetan-3-ones with no apparent loss of stereochemical integrity, providing a precursor for chiral 3-substituted oxetanes. nih.gov

| Method | Chiral Source/Catalyst | Key Step | Stereoselectivity | Ref. |

| Asymmetric Reduction | Chiral Borohydride Reagent | Reduction of β-halo ketone | 79-89% ee | acs.org |

| Chiral Pool Synthesis | D-xylose derivative | Ring contraction of lactone | Configuration-specific | researchgate.netresearchgate.net |

| Biocatalysis | Engineered Halohydrin Dehalogenase (HheC) | Cyclization of γ-haloalcohol | >99% ee | nih.gov |

| Asymmetric Catalysis | Chiral Gold Complex | Cyclization of propargylic alcohol | 81% ee (retained from starting material) | nih.gov |

This table compares different approaches for the stereoselective synthesis of oxetanes.

Williamson Ether Synthesis Derivatives

Syntheses from Carbohydrate Precursors

Carbohydrates serve as versatile chiral pools for the enantioselective synthesis of complex molecules, including oxetanes. Their inherent stereochemistry and multiple functional groups allow for the construction of highly substituted oxetane rings through strategic manipulations.

A highly effective and general method for forming the oxetane ring from carbohydrate-derived precursors is the ring contraction of a γ-lactone. chimia.chnih.gov This strategy involves treating α-triflates of γ-lactones with a base, such as potassium carbonate, in methanol. chimia.chnih.gov This process efficiently yields oxetane-1-carboxylates. chimia.chnih.gov A key feature of this reaction is that the oxygen substituent introduced at the C-3 position of the newly formed oxetane ring is predominantly in a trans configuration relative to the carboxylate group at C-2, irrespective of the starting triflate's stereochemistry. chimia.chnih.gov

The mechanism proceeds via a ring-opening of the lactone triflate by methanol/methoxide, which then allows for intramolecular attack by the C-4 hydroxyl group to form the four-membered oxetane ring. chimia.ch Specifically, the ring contraction of an intermediate D-xylono-1,4-lactone via triflation and subsequent treatment with a base leads directly to the corresponding this compound δ-amino ester with a D-lyxo configuration. researchgate.net However, applying the same procedure to a D-ribono-1,4-lactone resulted in a mixture of D-ribo and D-arabino ester products. researchgate.net

| Lactone Precursor | Key Reagents | Primary Product | Key Finding | Reference |

|---|---|---|---|---|

| α-Triflates of γ-lactones | Potassium carbonate, Methanol | Oxetane-1-carboxylates | The C-3 oxygen substituent is predominantly trans to the C-2 carboxylate. | chimia.ch, nih.gov |

| D-xylono-1,4-lactone | Triflation, Base | This compound δ-amino ester (D-lyxo) | Demonstrates direct synthesis of a this compound derivative. | researchgate.net |

| D-ribono-1,4-lactone | Triflation, Base | Mixture of D-ribo and D-arabino esters | Product stereochemistry depends on the precursor's configuration. | researchgate.net |

| Benzylidene triflate (from D-xylose) | Base | Protected oxetane derivative | Shows applicability to protected carbohydrate derivatives. | chimia.ch |

From 1,2-O-Isopropylidene-D-Xylose

Functionalization and Derivatization of the Oxetane Scaffold

Once the oxetane ring is formed, further modifications can be carried out to introduce a variety of functional groups. These transformations must be conducted under conditions that preserve the strained four-membered ring.

Alkoxylation and Etherification Reactions (e.g., introduction of methoxy group)

The introduction of a methoxy group onto an oxetane ring is typically achieved through the etherification of a hydroxyl-substituted oxetane. The Williamson ether synthesis is a common method, where an oxetane alcohol is treated with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form an alkoxide, which then reacts with an alkylating agent. chemrxiv.org More modern approaches include photoredox catalysis, which can enable the direct alkoxylation of sp3-hybridized C–H bonds under mild conditions. amazonaws.com This strategy has been used to synthesize derivatives such as 3-(1-(4-methoxyphenyl)ethoxy)oxetane, demonstrating the feasibility of coupling complex alcohols with the oxetane motif. amazonaws.com

Esterification and Carboxylation Reactions

Esterification of oxetane derivatives can be achieved, but reaction conditions must be carefully chosen. chemrxiv.org The use of strong acids for esterification can lead to the decomposition of the acid-sensitive oxetane ring. chemrxiv.org Therefore, esterification is often performed under basic or mild conditions, such as reacting an oxetane-3-carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base like Hünig's base. chemrxiv.org Oxetane-carboxylic acids themselves can be synthesized via the saponification of the corresponding ethyl or methyl esters using a base like sodium hydroxide (NaOH). acs.org However, it is noteworthy that some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon standing at room temperature or with gentle heating. acs.org

| Reaction Type | Substrate | Reagents | Product | Important Consideration | Reference |

|---|---|---|---|---|---|

| Esterification | Oxetane-3-carboxylic acid | Alkyl halide, Hünig's base | Oxetane-3-carboxylate ester | Avoids strong acids which can cause ring decomposition. | chemrxiv.org |

| Esterification | Secondary oxetane alcohol | Triflic anhydride | Oxetane triflate ester | Forms a highly reactive leaving group for subsequent substitution. | chimia.ch |

| Saponification (Hydrolysis) | Ethyl/Methyl oxetane-carboxylate | NaOH, then NaHSO4 | Oxetane-carboxylic acid | A standard method for generating the carboxylic acid. | acs.org |

Introduction of Halogenated Substituents

Halogen atoms can be incorporated into the oxetane scaffold, primarily through nucleophilic substitution reactions. researchgate.net Fluorine and azide (B81097) substituents have been successfully introduced by displacing a good leaving group, such as a triflate, on the oxetane ring. researchgate.net This approach allows for the synthesis of compounds like 3-fluoro-oxetane derivatives. researchgate.net The substitution reaction typically proceeds via an SN2 mechanism, where the choice of leaving group is critical for reaction kinetics. mdpi.com

Hydrosilylation Reactions on Oxetane Derivatives

Hydrosilylation is a significant reaction for the synthesis of organosilicon compounds, including derivatives of this compound. This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. libretexts.org The reaction is a key step in creating more complex molecules from simpler oxetane precursors.

A notable application of this reaction is in the synthesis of bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane. This is achieved through the hydrosilylation of 3-ethyl-3-allylmethoxyoxetane with diphenylsilane (B1312307). mdpi.com The reaction is typically conducted at elevated temperatures, for instance between 88-92 °C, for several hours to ensure completion. mdpi.com After the reaction, the solvent is removed under vacuum to yield the final product. mdpi.com

Hydrosilylation is most commonly catalyzed by transition metal complexes, with platinum-based catalysts being widely used. libretexts.org The general mechanism for metal-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves several steps:

Oxidative Addition : The Si-H bond of the silane (B1218182) adds to the metal center. libretexts.org

Coordination and Insertion : The alkene (in this case, the allyl group of the oxetane derivative) coordinates to the metal complex and is then inserted into the metal-hydride bond. libretexts.org

Reductive Elimination : The newly formed alkylsilyl group is eliminated from the metal center, regenerating the catalyst and yielding the final product. libretexts.org

The efficiency of hydrosilylation can be influenced by steric factors; more substituted alkenes tend to react more slowly. libretexts.org This reaction is a versatile tool for functionalizing oxetane derivatives, enabling the introduction of siloxane moieties.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of this compound and its derivatives is highly dependent on the choice of catalytic systems and the precise control of reaction conditions. Different strategies, from phase-transfer catalysis to the use of specific acidic, basic, or metallic catalysts, are employed to facilitate the desired chemical transformations efficiently.

Phase-Transfer Catalysis (e.g., Tetrabutylammonium (B224687) Bromide)

Phase-transfer catalysis (PTC) is a powerful technique used in heterogeneous reaction systems where reactants are located in different immiscible phases, such as an aqueous and an organic phase. ijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transport of a reactant from one phase to another, thereby enabling the reaction to proceed. ijirset.comnih.gov

In the context of oxetane synthesis, TBAB has proven to be an effective catalyst. For example, it is used in the synthesis of 3-ethyl-3-allylmethoxyoxetane from 3-ethyl-3-hydroxymethyloxetane and allyl bromide. mdpi.com In this reaction, the hydroxyl group of the oxetane is deprotonated by a strong base (e.g., 50% aqueous potassium hydroxide), and the resulting alkoxide is made soluble in the organic phase by the lipophilic tetrabutylammonium cation. This allows it to react with the allyl bromide. mdpi.comtheaic.org

TBAB is valued for being an environmentally benign, low-cost, and chemically stable catalyst. nih.govencyclopedia.pub Its ability to function in both aqueous and organic media makes it a versatile choice for various organic syntheses, including alkylation and substitution reactions. researchgate.net Patents have also documented the use of TBAB in the ring-closing reactions of 1,3-haloalcohols to form the oxetane ring, such as in the synthesis of 3-bromo-methyl-3-methoxyoxetane. google.com

| Reaction | Reactants | Catalyst | Conditions | Reference |

| Synthesis of 3-ethyl-3-allylmethoxyoxetane | 3-ethyl-3-hydroxymethyloxetane, Allyl bromide, 50% KOH | Tetrabutylammonium bromide (TBAB) | 0 °C, 24 h, vigorous stirring | mdpi.com |

| Synthesis of 3-bromo Methyl-3-methoxyoxetane | 2,2-dibromomethylpropanol acetate, Sodium hydroxide | Tetrabutylammonium bromide (TBAB) | Carbon tetrachloride solvent | google.com |

Acidic and Basic Conditions

The control of pH through acidic or basic conditions is fundamental in directing the synthesis of oxetane compounds. Basic conditions are frequently used to promote the intramolecular Williamson ether synthesis, a common method for forming the oxetane ring. google.com This reaction involves the deprotonation of a hydroxyl group in a 1,3-haloalcohol, followed by an intramolecular nucleophilic substitution to close the ring. google.com Strong bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium hydride (NaH) are often employed. mdpi.comgoogle.com For instance, the synthesis of the precursor 3-ethyl-3-hydroxymethyloxetane utilizes KOH as a catalyst. mdpi.com

However, the stability of the oxetane ring itself must be considered, as it can be susceptible to ring-opening under harsh acidic or alkaline conditions.

Acidic conditions are also utilized in specific synthetic steps. For example, the preparation of certain protected oxetane intermediates can be carried out under acidic catalysis, using acids like hydrochloric acid or p-toluenesulfonic acid. google.com The hydrolysis of ester groups in advanced intermediates of this compound amino acids has been successfully achieved using lithium hydroxide (LiOH) in THF, a basic condition, whereas the hydrolysis of analogous 3-hydroxy derivatives was not possible under the same conditions. tandfonline.comresearchgate.net

| Condition Type | Application in Oxetane Synthesis | Examples of Reagents | Reference |

| Basic | Intramolecular Williamson ether synthesis (ring formation) | KOH, NaOH, NaH | google.com |

| Synthesis of precursors (e.g., 3-ethyl-3-hydroxymethyloxetane) | Potassium hydroxide (KOH) | mdpi.com | |

| Ester hydrolysis | Lithium hydroxide (LiOH) | tandfonline.comresearchgate.net | |

| Acidic | Preparation of specific intermediates | HCl, p-toluenesulfonic acid | google.com |

Transition Metal Catalysis (e.g., Palladium, Rhodium)

Transition metals are exceptional catalysts due to their ability to exist in multiple oxidation states and form reactive coordination complexes, facilitating a wide range of chemical transformations. catalysis.blog While platinum is most common for hydrosilylation, other transition metals like palladium and rhodium are central to many modern organic synthesis strategies. libretexts.org

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions such as the Suzuki and Heck reactions. purkh.com These reactions are invaluable for the functionalization of organic molecules, though their direct application in the synthesis of the this compound ring itself is less common than their use in building more complex derivatives from an existing oxetane scaffold.

Rhodium catalysts, particularly pentamethylcyclopentadienyl (Cp*) Rh(III) complexes, have emerged as powerful tools for C-H bond functionalization. nih.gov This allows for the direct modification of C-H bonds, offering elegant and efficient routes to complex molecules under mild conditions. nih.gov The intimate relationship between the metal and its coordinating ligands is crucial, as ligand design can profoundly impact the catalyst's reactivity, selectivity, and stability. nih.gov While specific examples of rhodium-catalyzed synthesis of the basic this compound ring are not prominent, their role in the broader field of C-H activation and other catalytic cycles makes them relevant for the synthesis of advanced oxetane derivatives. purkh.com The hydrosilylation reactions discussed previously are a prime example of transition metal catalysis being applied to oxetane derivatives. mdpi.com

| Metal Catalyst | Primary Application in Organic Synthesis | Relevance to Oxetane Chemistry | Reference |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Functionalization of oxetane derivatives | purkh.com |

| Rhodium (Rh) | C-H bond functionalization, Dehydrogenative cross-coupling | Synthesis of complex oxetane derivatives, Potential use in hydrosilylation | nih.gov |

| Platinum (Pt) | Hydrosilylation, Hydrogenation | Catalyzing hydrosilylation of allyl-substituted oxetanes | libretexts.org |

Chemical Reactivity and Mechanistic Studies of 3 Methoxyoxetane and Oxetane Ring Systems

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The strain within the oxetane ring makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. researchgate.netacs.org These reactions are broadly categorized into nucleophilic and acid-catalyzed processes. magtech.com.cn

The ring-opening of oxetanes can be achieved through the action of a diverse range of nucleophiles, including those based on carbon, nitrogen, oxygen, and halogens. researchgate.net Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen in unsymmetrically substituted oxetanes. magtech.com.cn This regioselectivity is primarily dictated by steric effects. magtech.com.cnresearchgate.net For instance, the reaction of phenyl oxetane with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a solid base like magnesium oxide (MgO) proceeds via an S(_N)2 mechanism. researchgate.net

The reactivity of oxetanes is generally lower than that of epoxides, and thus, more forceful conditions or activation are often necessary to facilitate ring cleavage. researchgate.net Lewis acids can be employed to activate the oxetane ring towards nucleophilic attack. illinois.edu

Table 1: Examples of Nucleophilic Ring-Opening of Oxetanes

| Oxetane Substrate | Nucleophile | Catalyst/Conditions | Product(s) | Reference |

| Phenyl oxetane | Trimethylsilyl cyanide (TMSCN) | Magnesium oxide (MgO) | Ring-opened cyano-alcohol | researchgate.net |

| 2,2-disubstituted oxetanes | Allyl amines | B(C(_6)F(_5))(_3) | Homoallylic alcohols | uab.cat |

| 3-substituted oxetanes | Phenyl lithium (PhLi) | - | Ring-opened product | utexas.edu |

This table provides a selection of reported nucleophilic ring-opening reactions of oxetanes, highlighting the diversity of nucleophiles and reaction conditions.

In the presence of Brønsted or Lewis acids, the oxetane ring can be activated for ring-opening. researchgate.netmagtech.com.cn The reaction is initiated by the protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.comlibretexts.org The subsequent nucleophilic attack can proceed through a mechanism that has characteristics of both S(_N)1 and S(_N)2 pathways. testbook.com

The regioselectivity of acid-catalyzed ring-opening is dependent on the substitution pattern of the oxetane. magtech.com.cnlibretexts.org For oxetanes with primary or secondary carbons adjacent to the oxygen, the nucleophile preferentially attacks the less substituted carbon, which is consistent with an S(_N)2-like mechanism. magtech.com.cnlibretexts.org However, if one of the carbons is tertiary, the attack occurs at the more substituted carbon, indicating an S(_N)1-like character where a partial positive charge develops on the more stable carbocationic center. magtech.com.cnlibretexts.org For example, the reaction of 1,2-epoxypropane with HCl yields primarily 1-chloro-2-propanol, while 2-methyl-1,2-epoxypropane gives 2-chloro-2-methyl-1-propanol (B11764102) as the major product. libretexts.org

Lewis superacids, such as Al(C(_6)F(_5))(_3), have been shown to be effective catalysts for the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols, suppressing the formation of undesired byproducts. uab.cat

In biological systems, enzymes can catalyze the formation and rearrangement of oxetane rings. A notable example is the biosynthesis of paclitaxel (B517696) (Taxol), where a cytochrome P450 enzyme, named oxetane synthase (TmCYP1), is responsible for the formation of the oxetane ring. nih.govpku.edu.cn The proposed mechanism involves an intramolecular oxidation-acetoxyl rearrangement. nih.gov Computational studies have explored different potential pathways for this transformation, including a neutral-concerted pathway, an acid-catalyzed route, and a dissociative pathway. acs.org

Engineered halohydrin dehalogenases (HHDHs) have also been utilized for the stereoselective synthesis and ring-opening of oxetanes, highlighting the potential of biocatalysis in accessing chiral oxetane-containing molecules. researchgate.netresearchgate.net

Acid-Catalyzed Ring-Opening

Transformations of the Methoxy (B1213986) Group and Other Substituents

The substituents on the oxetane ring can undergo various chemical transformations. For instance, in the synthesis of 3-methoxyoxetane δ-amino acids, a ring contraction of a δ-lactone precursor followed by triflation and base treatment leads to the formation of the this compound ring. researchgate.net The stability of a this compound derivative has been noted in comparison to its analogue with a free hydroxyl group at the C-3 position, particularly under basic conditions used for acetylation and mesylation of an amino substituent. researchgate.net

Derivatives of 3-ethyl-3-oxetanemethanol, such as bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, have been synthesized, demonstrating the utility of the oxetane core as a scaffold for creating more complex molecules. mdpi.com

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of oxetane ring-opening reactions are critical aspects that determine the structure of the final products. As mentioned earlier, nucleophilic attack under basic or neutral conditions is generally controlled by steric factors, leading to attack at the less substituted carbon. magtech.com.cn In contrast, acid-catalyzed reactions are influenced by electronic effects, favoring attack at the carbon that can better stabilize a positive charge. magtech.com.cn

The stereochemistry of the ring-opening is also a key consideration. For instance, the acid-catalyzed hydrolysis of 1,2-epoxycyclohexane results in the formation of a trans-1,2-diol, indicative of a backside attack by the nucleophile on the protonated epoxide. libretexts.org In the case of α-fluorinated oxetanes, the ring-opening with halides has been shown to be highly stereoselective, with the fluorine atom directing the outcome of the reaction. acs.orgnih.gov Theoretical calculations have been employed to understand the observed regioselectivity, suggesting that electrostatic interactions play a crucial role in directing the reaction pathway. acs.orgnih.gov

Table 2: Regioselectivity in Oxetane Ring-Opening

| Oxetane Type | Reaction Condition | Site of Nucleophilic Attack | Controlling Factor | Reference |

| Unsymmetric (primary/secondary carbons) | Strong Nucleophile | Less substituted carbon | Steric | magtech.com.cn |

| Unsymmetric (tertiary carbon) | Acid-catalyzed | More substituted carbon | Electronic | magtech.com.cn |

| 2,2-disubstituted | Lewis Superacid (Al(C(_6)F(_5))(_3)) | Isomerization to homoallylic alcohol | Catalyst | uab.cat |

| α-Fluorinated | Halide | Opposite side of the fluorine atom | Electrostatic | acs.orgnih.gov |

This table summarizes the factors influencing the regioselectivity of ring-opening reactions for different types of oxetane substrates and reaction conditions.

Polymerization Chemistry of 3 Methoxyoxetane and Its Analogs

Ring-Opening Polymerization (ROP) Mechanisms

The susceptibility of the oxetane (B1205548) ring to polymerization is driven by its inherent ring strain, though it is less strained than the analogous three-membered epoxide ring. This results in distinct polymerization behaviors and kinetics.

Cationic ring-opening polymerization (CROP) is the most common and rapid method for polymerizing oxetane monomers, including 3-methoxyoxetane analogs. The mechanism is initiated by electrophilic species, typically protons (Brønsted acids) or carbocations generated from initiators, which attack the oxygen atom of the oxetane ring. This initial step forms a tertiary oxonium ion. The propagation then proceeds via a nucleophilic attack of a monomer on the α-carbon of the activated, protonated oxetane, leading to the ring opening and regeneration of the oxonium ion at the chain end. This process is generally rapid and can be highly exothermic.

3,3-Disubstituted oxetane monomers are known to undergo rapid, exothermic cationic ring-opening polymerization. researchgate.net The reactivity of these monomers in CROP is significantly influenced by their ability to form complexes with the acids generated by the initiator. mdpi.com

Photoinitiated CROP is a widely used technique, particularly in applications like UV curing for coatings, inks, and adhesives. This method involves a photoinitiator that, upon exposure to ultraviolet (UV) light, generates a strong Brønsted acid. This photogenerated acid then initiates the polymerization.

The photoinitiated cationic polymerization of 3,3-disubstituted oxetanes often shows a characteristic induction period, which is then followed by a very rapid, thermally accelerated polymerization. researchgate.net The induction period is attributed to the formation and thermal stability of a hydrogen-bonded complex between the protonated monomer and another monomer molecule. mdpi.com Once this complex destabilizes, typically with a slight increase in temperature from the reaction exotherm, autocatalytic polymerization occurs rapidly. mdpi.com

Studies on analogs such as bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane have demonstrated excellent photosensitivity and reactivity. mdpi.com Photo-DSC analysis shows that the polymerization of this analog has a very short induction time and a high reaction rate upon UV exposure. mdpi.com

Redox-initiated CROP provides an alternative initiation pathway that does not require light. This method utilizes a two-component system consisting of an oxidizing agent and a reducing agent. researchgate.netmdpi.com The reaction between these two components generates the cationic species necessary to initiate polymerization. Such systems are advantageous for applications where light cannot penetrate, such as in heavily filled composites or thick coatings. mdpi.com

For 3,3-disubstituted oxetanes, a common redox system involves a diaryliodonium or triarylsulfonium salt as the oxidizing agent and a hydrosilane as the reducing agent. researchgate.net This redox reaction is often catalyzed by a noble metal complex, such as a palladium complex, which ensures good shelf-life stability while providing high reactivity when the components are mixed. researchgate.net Silanes with Si-H groups can effectively reduce S,S-Dialkyl-S-phenacylsulfonium salts in the presence of a catalyst to create a redox couple that initiates the polymerization of oxetanes.

Photoinitiators are critical components in photoinitiated CROP. Onium salts, particularly triarylsulfonium and diaryliodonium salts, are highly effective photo-acid generators. researchgate.net Triarylsulfonium hexafluoroantimonate is a commonly used photoinitiator in the cationic UV curing of oxetane-based resins. mdpi.comresearchgate.net

Upon UV irradiation, triarylsulfonium salts undergo irreversible photolysis to produce a strong Brønsted acid (HSbF₆) and other products. This strong acid is the true initiating species for the polymerization. researchgate.net The choice of the counter-anion (e.g., SbF₆⁻, PF₆⁻) is crucial as its low nucleophilicity prevents termination and allows the cationic polymerization to proceed to high conversion.

In the formulation of a photosensitive resin using bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, 3% triarylsulfonium hexafluoroantimonate was added as the photoinitiator. mdpi.comresearchgate.net This system showed high photosensitivity and resulted in a cured material with high thermal stability and robust mechanical properties. researchgate.net

Table 1: Reactivity and Properties of a UV-Cured this compound Analog System

This table presents data on the photoinitiated polymerization of bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane initiated by triarylsulfonium hexafluoroantimonate.

| Property | Value | Reference |

| Photoinitiator | Triarylsulfonium Hexafluoroantimonate (3 wt%) | mdpi.com |

| Induction Time | 0.2 s | mdpi.com |

| Enthalpy (Hmax) | 26.40 J/g | mdpi.com |

| Time to Max. Reaction Rate | 12.0 s | mdpi.com |

| Thermal Stability (Tmax) | 446 °C | mdpi.com |

| Tensile Strength | 75.5 MPa | researchgate.net |

| Bending Strength | 49.5 MPa | researchgate.net |

Anionic ring-opening polymerization (AROP) is another possible pathway for the polymerization of cyclic ethers. This mechanism involves initiation by a nucleophile, such as an organometallic compound or a strong base. The initiator attacks one of the ring's carbon atoms, leading to ring cleavage and the formation of an alkoxide anion. This alkoxide then acts as the propagating species, attacking another monomer molecule. While AROP is a well-established method for other cyclic ethers like epoxides, specific studies and detailed research findings on the anionic ring-opening polymerization of this compound are not prevalent in the reviewed literature.

Radical ring-opening polymerization (rROP) offers a method to synthesize polymers with heteroatoms in the main chain via a radical mechanism. researchgate.net This type of polymerization is particularly useful for producing polymers where volume change during polymerization needs to be minimized. researchgate.net The mechanism typically involves specially designed cyclic monomers that can undergo ring-opening upon attack by a radical species. However, while rROP is a known mechanism for certain cyclic monomers, detailed investigations and specific applications for the radical ring-opening polymerization of this compound itself are not extensively documented in the surveyed scientific literature. researchgate.net

Redox-Initiated Cationic Polymerization

Anionic Ring-Opening Polymerization

Synthesis of Functional Polyoxetanes from this compound Monomers

The synthesis of functional polyoxetanes from this compound and its analogs primarily proceeds through cationic ring-opening polymerization (ROP). mdpi.com This method allows for the creation of polymers with tailored properties by incorporating various functional groups into the monomer or polymer structure. The versatility of the oxetane ring system enables the synthesis of a wide range of materials, from soft blocks for polyurethanes to advanced resins for specialty applications. acs.org

Incorporation of Silane (B1218182) Moieties into Polyoxetanes

The integration of silicon atoms into polyoxetane structures can enhance properties such as thermal stability, weather resistance, and surface characteristics. mdpi.com A key strategy for this functionalization involves the synthesis of oxetane monomers bearing a reactive site suitable for hydrosilylation.

A notable example is the synthesis of bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, an analog of a this compound derivative. mdpi.com The synthesis pathway begins with the preparation of 3-ethyl-3-hydroxymethyloxetane (EHO), which is then reacted with allyl bromide to form an intermediate, 3-ethyl-3-allylmethoxyoxetane (AllylEHO). mdpi.com The crucial step involves the hydrosilylation of AllylEHO with diphenylsilane (B1312307). mdpi.com This reaction adds the silicon-containing moiety to the oxetane monomer, yielding the final prepolymer. mdpi.com

The successful synthesis is confirmed through spectroscopic methods. In the Fourier-transform infrared (FTIR) spectrum, the appearance of a new peak around 1640 cm⁻¹, characteristic of the Si-C bond, confirms the hydrosilylation reaction. mdpi.com Furthermore, ¹H-NMR spectroscopy confirms the structure by showing the disappearance of peaks corresponding to the silicon-hydrogen bond (around 4.7 ppm) and the allyl double bond (around 5.25 ppm and 5.88 ppm), indicating the reaction's completion. mdpi.com

Table 1: Synthesis and Characterization of a Silane-Functionalized Oxetane Analog

| Compound/Analysis | Precursor (AllylEHO) | Product (bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane) |

| Synthesis Step | Reaction of EHO with Allyl Bromide | Hydrosilylation of AllylEHO with Diphenylsilane mdpi.com |

| Key FTIR Peak | C=C stretch | Si-C stretch (~1640 cm⁻¹) mdpi.com |

| Key ¹H-NMR Signal | Disappearance of Si-H (~4.7 ppm) and C=C (~5.25, 5.88 ppm) signals mdpi.com |

Development of UV-Curable Resins and Coatings

UV-curing technology is a rapid, energy-efficient, and environmentally friendly method for producing coatings, adhesives, and 3D printed objects. mdpi.com Oxetane-based monomers, particularly those functionalized with moieties like silanes, are valuable in formulating novel photosensitive resins. mdpi.com

The silane-functionalized oxetane, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, demonstrates excellent properties as a UV-curable material when mixed with a photoinitiator, such as a triarylsulfonium hexafluoroantimonate salt. mdpi.com The introduction of phenyl and silicon atoms into the structure contributes to the superior mechanical and thermal properties of the cured product. mdpi.com

Photo-differential scanning calorimetry (Photo-DSC) is used to evaluate the reactivity and curing kinetics of these resins. mdpi.com Studies show that bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane exhibits high photosensitivity, characterized by a very short induction time and a rapid polymerization rate upon UV exposure. mdpi.com For instance, its induction time of 0.2 seconds is significantly shorter than that of some conventional epoxy resins like E-51 (9 seconds). mdpi.com The cured material also exhibits high thermal stability, with decomposition temperatures reaching up to 446 °C, and excellent optical properties, maintaining a light transmittance of over 98% in the 350-700 nm wavelength range. mdpi.com

Table 2: Photo-DSC Curing Characteristics of a Silane-Functionalized Oxetane Resin

| Parameter | bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane | Commercial Resin (2021P) | Commercial Resin (E-51) |

| Induction Time (s) | 0.2 mdpi.com | 0.15 mdpi.com | 9 mdpi.com |

| Time to Max Rate (s) | 12.0 mdpi.com | 11.7 mdpi.com | 113.4 mdpi.com |

| Max Heat Flow (W/g) | Not specified | Not specified | Not specified |

| Total Heat (Hₘₐₓ, J/g) | 26.40 mdpi.com | 43.5 mdpi.com | 65.9 mdpi.com |

Kinetics and Thermodynamics of this compound Polymerization

The polymerization of this compound and its analogs is governed by fundamental principles of chemical kinetics and thermodynamics. wiley-vch.de The primary driving force for the ring-opening polymerization (ROP) of oxetanes is the relief of ring strain inherent in the four-membered ether ring. wiley-vch.de

Thermodynamically, the feasibility of polymerization is determined by the change in Gibbs free energy (ΔG), according to the equation ΔG = ΔH - TΔS. wiley-vch.denumberanalytics.com For polymerization to be spontaneous, ΔG must be negative. wiley-vch.de

Enthalpy (ΔH): The enthalpy of polymerization is typically negative for cyclic monomers as the relief of ring strain is an exothermic process. wiley-vch.de This value serves as a quantitative measure of the ring strain. wiley-vch.de

Entropy (ΔS): The entropy of polymerization is also generally negative, as the transformation from independent small monomers to a long polymer chain results in a loss of translational and rotational degrees of freedom. wiley-vch.densf.gov

This interplay between enthalpy and entropy gives rise to the concept of a ceiling temperature (T_c) , defined as the temperature at which the rate of polymerization equals the rate of depropagation (i.e., ΔG = 0). nsf.gov Above T_c, the polymer is thermodynamically unstable and will de-polymerize back to the monomer.

The kinetics of cationic ROP of oxetanes involve several key steps:

Initiation: An initiator (e.g., a Brønsted or Lewis acid) activates a monomer molecule, creating a cationic active center. nptel.ac.in

Propagation: The cationic active center at the end of a growing polymer chain attacks another monomer molecule, adding it to the chain and regenerating the active center at the new chain end. libretexts.org This step proceeds via an active chain end (ACE) mechanism, which is generally efficient and less prone to side reactions like cyclization. mdpi.com

Termination: The polymerization is concluded when the active center is destroyed, for instance, by reacting with an impurity. libretexts.org

Computational and Theoretical Investigations of 3 Methoxyoxetane

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-methoxyoxetane, offering a detailed picture of its conformational preferences and the energetic consequences of its strained ring system.

No specific data on the conformational analysis of this compound was found in the search results. General computational chemistry principles suggest that different orientations of the methoxy (B1213986) group (e.g., equatorial vs. axial-like positions relative to a puckered ring) would be investigated to determine the global minimum energy structure.

The four-membered oxetane (B1205548) ring in this compound possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. numberanalytics.com This inherent strain is a key determinant of its reactivity, particularly in ring-opening reactions. rsc.org

Ring Strain Energy (RSE) can be quantified computationally using methods such as homodesmotic reactions. stackexchange.com These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of strain energy. stackexchange.com The introduction of a substituent like the methoxy group can subtly influence the ring strain compared to the parent oxetane molecule.

Table 1: Theoretical Ring Strain Energy (RSE) Calculation Approach

| Method | Description |

| Homodesmotic Reactions | Isodesmic reactions where the hybridization state of carbons and the number of attached hydrogens are conserved. The energy difference between the cyclic reactant and the acyclic products provides an estimate of the ring strain energy. stackexchange.com |

| Vibrational Frequency Analysis | The vibrational frequencies of C-C bonds within the ring can be correlated with ring strain. Higher frequencies can indicate greater strain. gcsu.edu |

| Normalized Energy | The total energy of the molecule, calculated by quantum mechanical methods, is divided by the number of carbon atoms to provide a comparative measure of stability and strain. gcsu.edu |

While the search results provide general methodologies for calculating ring strain, specific RSE values for this compound were not available.

Conformational Analysis

Mechanistic Pathway Elucidations

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound, providing detailed insights into reaction mechanisms, intermediates, and transition states.

Photochemical reactions, such as the Paternò-Büchi reaction, often proceed through the formation of biradical intermediates. msu.educambridgescholars.com In the context of this compound, photoexcitation could lead to the formation of a triplet biradical. msu.edu The stability and subsequent reaction pathways of this biradical, whether it closes to form a product or fragments, can be investigated using computational methods. dnu.dp.ua DFT and other high-level quantum mechanical methods can be used to locate and characterize these transient species on the potential energy surface. dnu.dp.ua The spin state of the biradical (singlet or triplet) is a critical factor in determining the reaction outcome.

Specific studies on biradical intermediates in photochemical reactions of this compound were not found. The information is based on general principles of photochemical reactions of related compounds.

The ring-opening of oxetanes is a synthetically important transformation. Computational chemistry allows for the detailed analysis of the transition states involved in these processes. By calculating the geometry and energy of the transition state, chemists can understand the factors that influence the reaction barrier and, consequently, the reaction rate. For instance, in cationic ring-opening polymerization, computational models can elucidate the mechanism of initiation and propagation steps. researchgate.net Transition state theory, combined with quantum mechanical calculations, provides a framework for predicting reaction kinetics.

No specific transition state analysis for the ring-opening of this compound was found. The discussion is based on general principles of ring-opening reactions.

Biradical Intermediates in Photochemical Reactions

Stereochemical Assignments and Geometrical Insights

Computational methods have become increasingly important in the unambiguous assignment of stereochemistry, especially for complex molecules and those containing strained rings where traditional spectroscopic methods like NOE can be inconclusive. researchgate.net

For derivatives of this compound, computational approaches can predict key geometrical parameters such as bond lengths and dihedral angles. These calculated parameters for different possible stereoisomers can then be compared with experimental data (e.g., from X-ray crystallography or NMR spectroscopy) to confirm the correct stereochemical assignment. researchgate.net Methods like the calculation of NMR chemical shifts and coupling constants using GIAO (Gauge-Including Atomic Orbital) methods can be particularly powerful in this regard. researchgate.net

Application of DP4+ and MM-DP4+ Methods

The accurate determination of stereochemistry is a critical aspect of chemical analysis, and computational methods have become indispensable in this regard. The DP4+ and MM-DP4+ methods are probabilistic approaches that leverage calculated Nuclear Magnetic Resonance (NMR) parameters to assign the most likely stereoisomer.

A comprehensive study evaluated the performance of these methods on a dataset of 71 molecules featuring strained three- and four-membered heterocycles, a class of compounds that includes oxetanes. rwth-aachen.de The objective was to assess the accuracy of these methods in correctly identifying the true stereoisomer from a set of possibilities.

The DP4+ method, which utilizes higher levels of theory for NMR calculations and combines both scaled and unscaled data, demonstrated exceptional performance. rwth-aachen.deresearchgate.net In the analysis of the 71 strained heterocyclic compounds, DP4+ achieved a 100% success rate in correctly assigning the stereochemistry. rwth-aachen.de The probabilities associated with the correct isomers were generally very high, often exceeding 90%, which indicates a high level of confidence in the assignments. rwth-aachen.de

The MM-DP4+ method, which incorporates a molecular mechanics (MM) architecture, offers a significant advantage in terms of computational speed. While being much faster than the full DP4+ approach, it still provides a high degree of accuracy. For the same dataset of strained heterocycles, MM-DP4+ correctly identified the proper isomer in 83% of the cases. rwth-aachen.de This makes MM-DP4+ a valuable tool for rapid initial screening or when dealing with larger molecules where full quantum mechanics (QM) calculations would be computationally prohibitive. researchgate.net

The performance of these methods is summarized in the table below:

| Method | Success Rate (Strained Heterocycles) | Key Feature |

| DP4+ | 100% | High accuracy using QM-calculated NMR parameters. rwth-aachen.de |

| MM-DP4+ | 83% | Faster computation using a molecular mechanics framework. rwth-aachen.de |

These findings underscore the robustness of the DP4+ and MM-DP4+ methodologies for the stereochemical elucidation of complex molecules, including those with strained ring systems like this compound.

Molecular Mechanics and Quantum Mechanics Comparisons

The choice of computational method for geometry optimization is fundamental to the accuracy of subsequent property calculations, such as NMR chemical shifts. Molecular mechanics (MM) and quantum mechanics (QM) are two primary approaches, differing significantly in their theoretical basis, computational cost, and accuracy. rsc.orgwikipedia.orgmpg.de

MM methods treat molecules as a collection of atoms held together by springs, using classical physics to calculate the potential energy of a system based on a parameterized force field. rsc.org This approach is computationally efficient and can handle large molecular systems. In contrast, QM methods solve the Schrödinger equation to describe the electronic structure of a molecule, offering a much more detailed and accurate description of its chemical behavior, but at a significantly higher computational cost. rsc.orgwikipedia.org

In the context of strained heterocycles like oxetanes, the quality of the molecular mechanics force field is crucial for obtaining reliable geometries. rsc.org A comparative analysis was performed on a set of small heterocycles, optimizing their geometries using both MM (specifically the MMFF force field) and QM (at the B3LYP/6-31G* level of theory). rwth-aachen.de

The study revealed notable differences in key geometric parameters between the two approaches. For instance, in oxirane, a three-membered heterocycle, MM force fields tended to yield slightly shorter C-O bond lengths compared to the DFT (a QM method) calculations. rsc.org This, in turn, led to distortions in bond angles. Significant variations were also observed in the dihedral angles, with differences of up to 7.9° between MMFF and DFT geometries for the inclination of a substituent with respect to the heterocycle plane. rsc.org

The comparison of geometric parameters for a representative oxetane is summarized below:

| Computational Method | Level of Theory | General Observation on Geometry |

| Molecular Mechanics (MM) | MMFF, AMBER, MM2, MM3, OPLS4, OPLS2005 | Computationally efficient; geometric parameters may show deviations from QM results, particularly in strained systems. rsc.org |

| Quantum Mechanics (QM) | B3LYP/6-31G*, B3LYP-D3/6-311++G(3df,2pd) | More accurate description of electronic structure and geometry, but computationally more demanding. rsc.org |

| Semi-empirical QM | xTB | Provides a balance between the speed of MM and the accuracy of QM, with resulting geometries often intermediate between the two. rsc.org |

These comparisons highlight the trade-offs between computational cost and accuracy. While MM methods are valuable for initial conformational searches, QM-level optimizations are generally preferred for generating the precise geometries required for accurate NMR chemical shift calculations, which are essential for methods like DP4+.

3 Methoxyoxetane As a Building Block in Complex Molecular Architectures

Synthesis of Carbohydrate Mimetics Containing Oxetane (B1205548) Rings

Carbohydrate mimetics, molecules designed to imitate the structure and function of natural sugars, are crucial in drug design and chemical biology. researchgate.netnih.govnih.gov The synthesis of monosaccharide mimetics that feature an oxetane ring in place of the more common pyranose or furanose rings presents significant synthetic challenges but offers access to novel chemical space. researchgate.netresearchgate.net 3-Methoxyoxetane derivatives serve as key intermediates in the creation of these "square sugars." researchgate.netresearchgate.net

A notable strategy involves the synthesis of this compound δ-amino acids with specific stereochemistries (D-lyxo, D-ribo, and D-arabino) starting from carbohydrate precursors like 1,2-O-isopropylidene-d-xylose. researchgate.nettandfonline.comtandfonline.com This process involves a critical ring-contraction step of an intermediate lactone, which establishes the oxetane ring structure. researchgate.nettandfonline.com The resulting molecules are hybrid structures, incorporating features of both carbohydrates and amino acids, making them valuable scaffolds for developing peptidomimetics and other bioactive compounds. researchgate.nettandfonline.com

Scaffold for Amino Acid Derivatives (e.g., δ-Amino Acids)

The rigid, well-defined structure of the this compound ring makes it an excellent scaffold for the synthesis of non-natural amino acids. tandfonline.comresearchgate.net These novel building blocks can be incorporated into peptides to induce specific conformations or to enhance resistance to proteolytic degradation. nih.gov

Research has detailed an effective pathway to synthesize this compound δ-amino acids from D-xylose. researchgate.nettandfonline.com The strategy begins with the early introduction of a stable azide (B81097) group, which will ultimately become the amino group. tandfonline.com A key transformation is the ring contraction of a D-xylono-1,4-lactone intermediate via triflation and subsequent treatment with a base to yield the desired this compound δ-amino ester with a D-lyxo configuration. researchgate.nettandfonline.com A similar process starting from a D-ribono-1,4-lactone produces a mixture of D-ribo and D-arabino esters. researchgate.nettandfonline.com The final step is the hydrolysis of the methyl esters to the corresponding δ-amino acids. researchgate.nettandfonline.com

| Starting Material | Key Intermediate | Key Transformation | Product Configuration | Reference |

|---|---|---|---|---|

| 1,2-O-isopropylidene-d-xylose | d-xylono-1,4-lactone | Ring contraction via triflation | This compound δ-amino ester (d-lyxo) | researchgate.nettandfonline.com |

| d-ribono-1,4-lactone | - | Ring contraction via triflation | Mixture of d-ribo and d-arabino esters | researchgate.nettandfonline.com |

| Methyl esters (d-lyxo, d-ribo, d-arabino) | - | Hydrolysis with LiOH in THF | Corresponding δ-amino acids | researchgate.nettandfonline.com |

Precursors for Specialty Polymers and Copolymers

The strained oxetane ring is amenable to ring-opening polymerization, a property that is exploited in materials science to create specialty polymers. researchgate.netfrontiersin.org While the polymerization of this compound itself is not extensively detailed, closely related derivatives, such as those containing 3-ethyl-3-methoxyoxetane moieties, serve as important precursors for high-performance materials. mdpi.com These monomers are particularly valuable in cationic UV-curing systems, which offer advantages like low volume shrinkage, high hardness, and strong adhesion. mdpi.com

One prominent example is the synthesis of the prepolymer bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane. mdpi.comnih.gov This molecule is prepared via hydrosilylation of 3-ethyl-3-allylmethoxyoxetane with diphenylsilane (B1312307). mdpi.com The resulting prepolymer, when mixed with a photoinitiator like a triarylsulfonium salt, forms a photosensitive resin that can be rapidly cured under UV light. mdpi.comnih.govresearchgate.net The incorporation of both the photoreactive oxetane groups and a diphenylsilane core results in a polymer with excellent thermal stability, high tensile and bending strength, and high optical transparency, making it suitable for applications like 3D printing. mdpi.comnih.gov

| Prepolymer | Curing Method | Thermal Stability (TGA) | Tensile Strength | Bending Strength | Light Transmittance (350-700 nm) | Reference |

|---|---|---|---|---|---|---|

| bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane | Cationic UV-Curing with 3% Triarylsulfonium Hexafluoroantimonate | Up to 446 °C | 75.5 MPa | 49.5 MPa | >98% | mdpi.comnih.gov |

Advanced Organic Synthesis Applications

Beyond its role in creating specific classes of molecules, this compound and its analogs are part of a broader toolkit for advanced organic synthesis. acs.org The synthesis of the oxetane ring itself often requires innovative chemical strategies, such as the intramolecular ring contraction of sugar lactones, highlighting the sophisticated methods developed to access these strained systems. researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 3-Methoxyoxetane in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including impervious gloves, safety glasses, and respiratory protection, as outlined in safety data sheets for structurally similar oxetanes . Ensure proper ventilation and avoid dust formation during handling. For spills, use containment measures to prevent environmental contamination, and dispose of waste via professional hazardous waste services .

Q. What synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of oxetane derivatives often involves ring-opening or functionalization of oxetane precursors. For example, copolymerization methods using oxetane monomers (e.g., 3-acryloyloxymethyl-3′-methyloxetane) require controlled temperature and catalyst selection to optimize ionic conductivity and purity . Reaction solvents, stoichiometry, and purification steps (e.g., column chromatography) should be tailored to minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxetane ring structure and methoxy substituent. Infrared (IR) spectroscopy can identify functional groups like C-O-C linkages. Cross-reference experimental data with computational predictions (e.g., via NIST Chemistry WebBook) to validate assignments .

Q. What are the best practices for preparing and storing stock solutions of this compound?

- Methodological Answer : Prepare stock solutions in anhydrous solvents (e.g., DMSO) under inert atmospheres to prevent hydrolysis. Aliquot and store at -80°C for long-term stability, avoiding repeated freeze-thaw cycles. Verify solubility using ultrasonication or controlled heating (≤37°C) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as ring-opening kinetics or nucleophilic substitution at the methoxy group. Thermodynamic parameters (e.g., ΔfH) from gas-phase studies of analogous compounds (e.g., trioxetane) provide benchmarks for stability predictions .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Answer : Conduct systematic reviews following PRISMA guidelines to aggregate and critically appraise literature . Use meta-analysis to quantify variability in properties like melting point or solubility, accounting for differences in experimental conditions (e.g., purity, measurement techniques) .

Q. How does the incorporation of this compound into copolymer matrices affect material properties like ionic conductivity?

- Methodological Answer : Design copolymerization experiments with controlled monomer ratios (e.g., this compound and methyloxetane derivatives). Measure ionic conductivity via impedance spectroscopy, correlating results with structural parameters (e.g., side-chain flexibility) from molecular dynamics simulations .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction efficiency and safety?

- Methodological Answer : Optimize reaction scalability using flow chemistry to control exothermicity and byproduct formation. Implement real-time monitoring (e.g., in-line IR spectroscopy) for quality control. Adopt industrial hygiene protocols, including closed-system handling and explosion-proof equipment, as recommended for volatile oxetanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.